molecular formula C27H27N5O2S B393324 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole

2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole

Cat. No.: B393324
M. Wt: 485.6g/mol
InChI Key: RHZWXDJGHJAAIP-UHFFFAOYSA-N
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Description

2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole typically involves multi-step organic reactions. The initial steps often include the formation of the imidazolidine ring and the introduction of the nitro group. Subsequent steps involve the attachment of the sulfanyl group and the final imidazole ring formation. Common reagents used in these reactions include aromatic aldehydes, imidazole derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and imidazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1H-imidazole
  • **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-pyrazole
  • **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-triazole

Uniqueness

The uniqueness of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better binding affinity to certain targets, and unique reactivity patterns .

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6g/mol

IUPAC Name

2-[4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl]sulfanyl-1-methylimidazole

InChI

InChI=1S/C27H27N5O2S/c1-19-4-9-22(10-5-19)30-16-17-31(23-11-6-20(2)7-12-23)26(30)21-8-13-25(24(18-21)32(33)34)35-27-28-14-15-29(27)3/h4-15,18,26H,16-17H2,1-3H3

InChI Key

RHZWXDJGHJAAIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-])C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-])C5=CC=C(C=C5)C

Origin of Product

United States

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